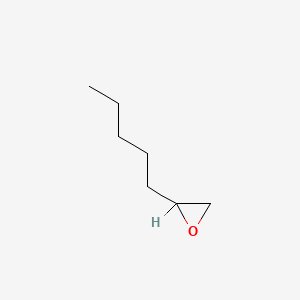

1,2-Epoxyheptane

Vue d'ensemble

Description

1,2-Epoxyheptane, also known as 2-Pentyloxirane or Heptene oxide, is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain with an oxygen atom forming a three-membered ring with two of the carbon atoms . This three-membered ring structure is characteristic of epoxides .

Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a density of 0.836 g/mL at 25 °C and a refractive index of 1.415 . The compound has a boiling point of 56 °C at 30 mmHg .

Applications De Recherche Scientifique

Biocatalytic Hydrolysis

1,2-Epoxyheptane has been studied for its potential in biocatalytic hydrolysis. Kroutil et al. (1996) explored the deracemization of (±)-cis-2,3-epoxyheptane using Nocardia EH1-epoxide hydrolase, resulting in a high yield and enantiomeric excess of heptane-2,3-diol (Kroutil, Mischitz, Plachota & Faber, 1996). Similarly, Chiappe and Palese (1999) studied the stereo- and enantioselectivity of soluble epoxide hydrolase in the hydrolysis of cis-(±)-2,3-epoxyheptane (Chiappe & Palese, 1999).

Enzymatic Synthesis

Enzymatic synthesis using this compound has been a subject of research. Botes et al. (1998) achieved asymmetric hydrolysis of a range of 1,2-epoxyalkanes, including this compound, using whole cells of Chryseomonas luteola (Botes, Steenkamp, Letloenyane & van Dyk, 1998).

Chemical Synthesis

Chemical synthesis applications have also been explored. Tanimoto and Yasuda (1971) synthesized various chloroepoxides, including 1-chloro-2,3-epoxyheptane, through dehydrochlorination of chlorohydrin compounds (Tanimoto & Yasuda, 1971).

Epoxide Hydrolase Research

Research on epoxide hydrolase activities involving this compound has been significant. Horak, Learmonth, and Maharaj (1995) investigated the reduction of an epoxide moiety by baker's yeast, using 2-[2 H]-1-(p-nitrophenyl)-1,2-epoxyheptan-3-one as a substrate (Horak, Learmonth & Maharaj, 1995).

Nanocomposite Materials

The use of this compound in the development of nanocomposite materials has also been reported. Pinto et al. (2015) reviewed the mechanical properties of epoxy nanocomposites using titanium dioxide as reinforcement, highlighting the application of this compound in these materials (Pinto, Bernardo, Amaro & Lopes, 2015).

Biotechnological Production

Toda et al. (2015) developed a biocatalysis method for producing optically pure straight-chain (S)-epoxyalkanes, including (S)-1,2-epoxyheptane, using styrene monooxygenase of Rhodococcus sp. strain ST-10 expressed in Kocuria rhizophila DC2201 (Toda, Ohuchi, Imae & Itoh, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-pentyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFYYYCFRVWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911736 | |

| Record name | 2-Pentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5063-65-0, 110549-07-0 | |

| Record name | Heptane, 1,2-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxyheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Epoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

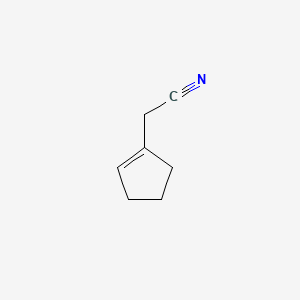

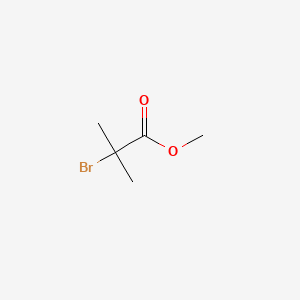

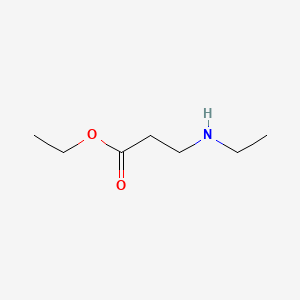

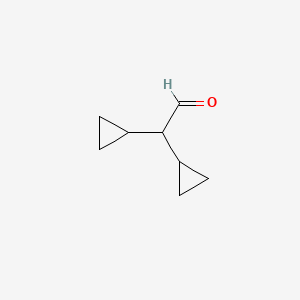

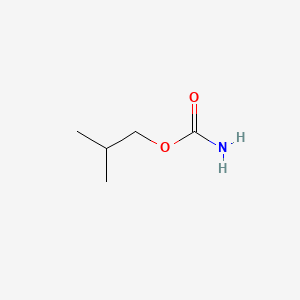

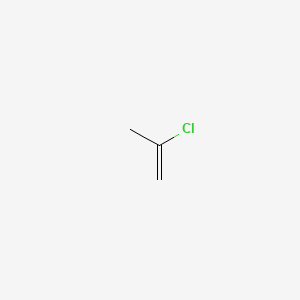

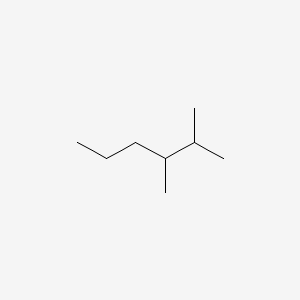

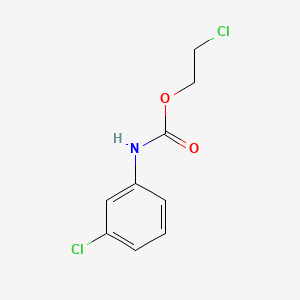

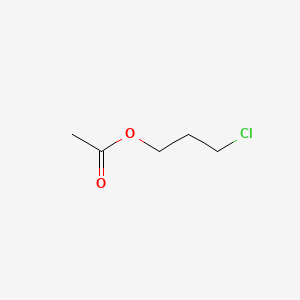

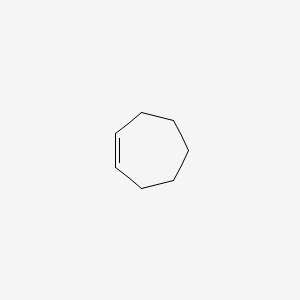

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

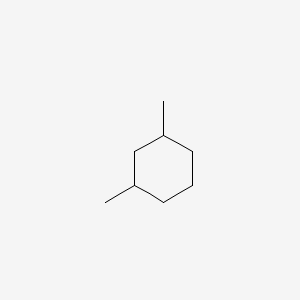

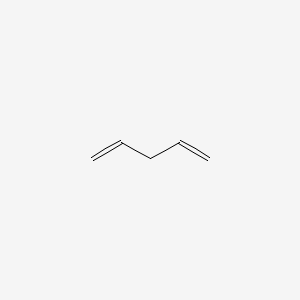

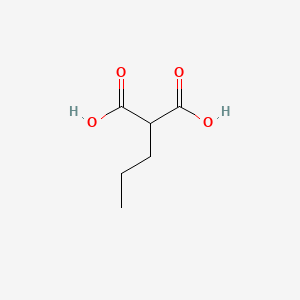

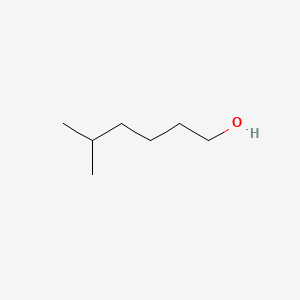

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 1,2-epoxyheptane in the flavor and fragrance industry?

A1: this compound serves as a crucial precursor in synthesizing Massoilactone [], a compound known to impart buttery and milky flavors. This makes this compound valuable for developing food and beverage flavorings.

Q2: How can the chirality of this compound be controlled during synthesis, and why is this important?

A2: The synthesis of (R)-1,2-epoxyheptane and (S)-1,2-epoxyheptane, the two enantiomers of this compound, can be achieved starting from commercially available (R)-(+)-1,2-epoxyheptane [, ]. Controlling chirality is crucial as different enantiomers can exhibit different biological activities and applications. For instance, (S)-1,2-epoxyheptane can be produced with high enantiomeric excess using styrene monooxygenase from Rhodococcus sp. strain ST-10 (RhSMO), showcasing its potential in biocatalysis [].

Q3: Can this compound be used in polymer chemistry, and if so, how?

A3: Yes, this compound, along with other epoxy compounds, can be inserted into polymer chains containing phenyl ester linkages []. This reaction, catalyzed by quaternary ammonium salts, allows for modifying polymer properties and potentially creating novel materials.

Q4: What research has been conducted on using this compound for producing chiral polymers?

A4: Researchers have successfully synthesized chiral polymers by reacting chiral epoxides like (R)-1,2-epoxyheptane with polymers like poly[4-(4-nitrobenzoyloxy)styrene] []. This opens possibilities for developing polymers with specific chiral properties, potentially valuable in areas like chiral separations or catalysis.

Q5: Are there any known biocatalytic applications for this compound?

A5: Research demonstrates that this compound can act as a substrate for enzymes like styrene monooxygenase []. This enzymatic conversion can produce (S)-1,2-epoxyheptane with high enantioselectivity, highlighting the potential of using biocatalysis for producing enantiopure epoxides. This approach offers a greener alternative to traditional chemical synthesis methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.